2-(2-Chloro-3-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in organic synthesis due to its unique structural properties. This compound features a furan ring substituted with a chlorine atom and a boronic ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorofuran with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chlorine atom on the furan ring can be reduced to form the corresponding furan derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride or other reducing agents are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Furan derivatives without the chlorine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorofuran-3-ylboronic acid
- 2-chlorofuran-3-ylmethylamine
- 2-chlorofuran-3-ylcycloheptylmethanol
Uniqueness
2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a chlorinated furan ring. This structure provides it with distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C10H14BClO3 |
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Molecular Weight |
228.48 g/mol |
IUPAC Name |
2-(2-chlorofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BClO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-13-8(7)12/h5-6H,1-4H3 |
InChI Key |
FZSQBJAOHXVMSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)Cl |
Origin of Product |
United States |
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